2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Catalog No.
S1786158
CAS No.
328250-18-6
M.F
C42H85ClNO8P
M. Wt
798.565
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxypho...

CAS Number

328250-18-6

Product Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

IUPAC Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Molecular Formula

C42H85ClNO8P

Molecular Weight

798.565

InChI

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1

InChI Key

XXTKXMLARLHZSM-WGVGMMHHSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]

Synonyms

1,2-Dipalmitoyl-sn-glycero-O-ethyl-3-Phosphocholine;DPePC;1,2-EDPPC

Chemical Identity

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 (EPC) is a synthetic phospholipid. Phospholipids are molecules that are similar to fats but have a phosphate group attached. They are a major component of cell membranes [National Institutes of Health, ].

EPC shares many structural similarities with naturally occurring phospholipids, particularly phosphatidylcholine (PC). EPC can be used to study biological processes where PCs are involved [Avanti Polar Lipids, Inc., EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine)].

Potential Research Applications

EPC's properties as a synthetic phospholipid make it potentially useful in various scientific research fields. Here are some potential applications:

  • Membranes: EPC can be used to create artificial membranes for studying membrane proteins and membrane-associated processes [Biochimica et Biophysica Acta, ].
  • Drug Delivery: EPC has been explored as a component in drug delivery systems due to its ability to form liposomes, which are microscopic spheres that can encapsulate drugs [International Journal of Pharmaceutics, ].
  • Cell Signaling: EPC can be used to investigate cell signaling pathways as it can mimic some functions of natural phospholipids involved in signaling [Biochimica et Biophysica Acta, ].

The compound 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a complex quaternary ammonium salt that features a phosphorous atom, making it part of a class of compounds known for their surfactant properties. The structure consists of a central phosphorus atom bonded to various alkyl and ether groups, which contribute to its amphiphilic nature. This compound is particularly notable for its long-chain hexadecanoyloxy groups, which enhance its lipid-like characteristics, making it relevant in fields such as drug delivery and nanotechnology.

The chemical behavior of this compound is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The quaternary ammonium center can undergo nucleophilic attack, which can lead to the formation of new compounds.
  • Hydrolysis: In the presence of water, the ether and ester bonds may hydrolyze, releasing fatty acids and phosphoric acid derivatives.
  • Formation of Lipid Nanoparticles: This compound can be used to form lipid nanoparticles through self-assembly in aqueous environments, which is essential for drug delivery systems.

Research indicates that compounds like 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride exhibit significant biological activities:

  • Antimicrobial Properties: Due to their cationic nature, these compounds can disrupt microbial membranes, leading to bactericidal effects.
  • Cell Membrane Interaction: The amphiphilic structure allows for effective interaction with cell membranes, facilitating the delivery of therapeutic agents.
  • Potential in Gene Delivery: Their ability to encapsulate nucleic acids makes them promising candidates for gene therapy applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Ether Linkages: Starting from a glycerol derivative, hexadecanoyl chloride is reacted to form the dihexadecanoyloxypropyl moiety.
  • Phosphorylation: The resulting alcohol is then treated with phosphorus oxychloride or similar reagents to introduce the phosphoryl group.
  • Quaternization: Finally, trimethylamine is added to convert the nitrogen into a quaternary ammonium salt.

These steps may vary based on specific laboratory techniques and desired purity levels.

The unique properties of this compound lend themselves to various applications:

  • Drug Delivery Systems: Its ability to form lipid nanoparticles makes it suitable for encapsulating and delivering pharmaceuticals.
  • Gene Therapy: The capacity to interact with nucleic acids allows for applications in gene delivery vectors.
  • Cosmetic Formulations: Its surfactant properties are beneficial in emulsifying agents within cosmetic products.

Studies focusing on the interactions of this compound with biological membranes have revealed:

  • Membrane Disruption: The cationic nature facilitates binding to negatively charged membranes, leading to potential disruption and increased permeability.
  • Synergistic Effects with Other Agents: When combined with other lipids or surfactants, enhanced stability and efficacy in drug delivery systems have been observed.

Several compounds share structural similarities with 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride, including:

Compound NameStructural FeaturesUnique Aspects
1-O-(hexadecanoyl)-2-O-(tetradecanoyl)-sn-glycerolGlycerol backbone with fatty acid chainsUsed in liposomal formulations
2-(dimethylamino)-1-octadecyl-1H-imidazo[4,5-b]pyridineImidazole ring with long alkyl chainExhibits potent antimicrobial activity
1,2-dioleoyl-sn-glycero-3-phosphocholinePhosphocholine headgroup with two oleoyl chainsCommonly used in liposome formulations

Uniqueness

The uniqueness of 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride lies in its specific combination of long-chain fatty acids and phosphonium functionality. This combination enhances its amphiphilicity and potential for forming stable nanoparticles compared to other similar compounds that may lack either structural component or have shorter alkyl chain lengths.

Molecular Architecture and Stereochemical Configuration

The compound 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride, systematically known as dipalmitoylphosphatidylcholine, exhibits a complex molecular architecture characterized by its amphiphilic nature and specific stereochemical configuration [2] [25]. The molecular formula C40H80NO8P corresponds to a molecular weight of 734.04 g/mol, establishing it as a significant phospholipid within the glycerophospholipid family [24] [25] [29].

The stereochemical configuration centers around the R-configuration at the sn-2 position of the glycerol backbone, which is crucial for its biological activity and membrane organization properties [25] [28]. The molecule consists of a polar headgroup containing a positively charged trimethylammonium moiety linked through a phosphoethyl bridge to a glycerol backbone [2] [4]. Two hexadecanoyl (palmitic acid) chains are esterified to the sn-1 and sn-2 positions of the glycerol moiety, creating the characteristic amphiphilic structure [5] [24].

The phosphocholine headgroup adopts a zwitterionic character due to the presence of both the positively charged trimethylammonium group and the negatively charged phosphate group [4] [5]. This dual charge distribution contributes significantly to the molecule's surface activity and membrane-forming properties [2] [4]. The two palmitic acid chains, each containing sixteen carbon atoms in a saturated configuration, provide the hydrophobic component essential for lipid bilayer formation [5] [28].

Table 1: Molecular Structure and Physical Properties

PropertyValue
Molecular FormulaC40H80NO8P
Molecular Weight (g/mol)734.04
IUPAC Name[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS Number63-89-8
Stereochemistry at sn-2R Configuration
Melting Point (°C)229-229.5
Specific Rotation [α]D23+6.6° (c = 4.2 in chloroform-methanol 1:1)
Solubility (Chloroform)Slightly soluble
Solubility (Methanol)Slightly soluble
Phase Transition Temperature (°C)41.5 (Main transition)
Crystal FormSolid
Color/AppearanceWhite to Off-White

Supramolecular Organization in Bilayer and Monolayer Systems

The supramolecular organization of dipalmitoylphosphatidylcholine in aqueous environments demonstrates remarkable structural complexity, forming both bilayer and monolayer assemblies through intermolecular interactions [7] [9] [11]. In bilayer systems, the molecules arrange themselves in a characteristic double-layer structure where the hydrophobic palmitic acid chains orient toward the interior while the polar phosphocholine headgroups face the aqueous environment [10] [11].

Molecular dynamics simulations reveal that the bilayer structure exhibits distinct organizational features depending on the phase state [7] [9] [10]. In the gel phase, the hydrocarbon chains adopt a highly ordered, all-trans conformation with significant interchain interactions [11] [14]. The area per lipid molecule in the gel phase measures approximately 47.9 ± 0.5 Ų, while the bilayer thickness reaches 5.5 ± 0.2 nm [19] [21]. The chains exhibit a tilt angle of approximately 32° relative to the bilayer normal, contributing to the compact packing arrangement [11] [21].

In the liquid crystalline phase, the supramolecular organization undergoes substantial modifications [10] [14] [15]. The area per lipid molecule increases to 62.9 ± 1.0 Ų, accompanied by a reduction in bilayer thickness to 3.6 ± 0.3 nm [10] [19]. The hydrocarbon chains adopt more disordered conformations with increased gauche rotations, while the tilt angle approaches zero degrees [11] [14].

Monolayer systems at the air-water interface demonstrate pressure-dependent organizational behavior [12] [22]. At low surface pressures, the molecules exist in an expanded phase with large intermolecular distances [12] [22]. As surface pressure increases, the monolayer undergoes compression, leading to more ordered molecular arrangements and eventual phase transitions [12] [22].

Table 2: Bilayer Structure Parameters

ParameterGel Phase (Lβ)Liquid Crystalline (Lα)
Area per lipid molecule (Ų/lipid)47.9 ± 0.562.9 ± 1.0
Bilayer thickness - gel phase (nm)5.5 ± 0.2N/A
Bilayer thickness - liquid crystalline (nm)N/A3.6 ± 0.3
Chain tilt angle - gel phase (°)32 ± 2N/A
Chain tilt angle - liquid crystalline (°)N/A~0
Intermolecular spacing (Å)4.24.6
Water molecules per lipid12-1525-30
Order parameter (gel phase)0.8-0.9N/A
Order parameter (liquid crystalline)N/A0.2-0.3
Thermal conductivity - gel phase (W/m·K)0.47 ± 0.03N/A
Thermal conductivity - liquid crystalline (W/m·K)N/A0.42 ± 0.02

Physical Properties: Phase Behavior and Thermodynamics

Gel-to-Liquid Crystalline Phase Transitions

The gel-to-liquid crystalline phase transition represents the most significant thermodynamic event in dipalmitoylphosphatidylcholine systems, occurring at a main transition temperature of 41.2-41.5°C [17] [19] [32]. This transition involves a complex reorganization of molecular packing, chain conformation, and intermolecular interactions [13] [14] [19].

The phase transition exhibits multiple stages, including a pretransition at approximately 34°C and the main transition at 41.5°C [17] [32] [35]. The pretransition involves a change from the lamellar β' phase to the ripple β' phase, characterized by an enthalpy change of 1.2-1.5 kcal/mol [32] [35]. The main transition from the ripple β' phase to the liquid crystalline α phase represents the primary thermodynamic event with an enthalpy change of 8.5-9.0 kcal/mol [30] [35].

Differential scanning calorimetry studies reveal additional low-temperature transitions, including a subtransition occurring around 15-20°C and a sub-subtransition at 6.8°C with an enthalpy of 0.25 kcal/mol [31]. These transitions reflect different gel phase polymorphisms and demonstrate the complex phase behavior of this phospholipid system [31].

The cooperative nature of the phase transition is evidenced by the sharp, narrow peaks observed in calorimetric measurements [30] [35]. The width of the main transition peak typically measures approximately 1°C, indicating high cooperativity among neighboring molecules during the phase change [35]. The total transition enthalpy ranges from 9.7 to 10.5 kcal/mol, encompassing all observable thermal events [30] [34].

Table 3: Phase Transition Thermodynamic Data

Phase TransitionTemperature (°C)Enthalpy ΔH (kcal/mol)Entropy ΔS (cal/mol·K)Peak Width (°C)
Sub-subtransition6.80.250.89Narrow
Subtransition~15-20VariableVariableBroad
Pretransition (Lβ′/Pβ′)34.01.2-1.53.9-4.9~1
Main transition (Pβ′/Lα)41.2-41.58.5-9.027.0-28.6~1
Total transition enthalpyN/A9.7-10.530.8-33.5N/A

Thermal Behavior and Phase Diagrams

The thermal behavior of dipalmitoylphosphatidylcholine exhibits temperature-dependent variations in physical properties that reflect the underlying molecular reorganization during phase transitions [14] [21]. Thermal conductivity measurements demonstrate distinct values for different phases, with the gel phase exhibiting 0.47 ± 0.03 W/m·K and the liquid crystalline phase showing 0.42 ± 0.02 W/m·K [14] [21].

The phase diagram reveals multiple regions corresponding to different organizational states [13] [14] [19]. Below 6.8°C, the system exists in a sub-subgel phase characterized by highly ordered chain packing [31]. Between 6.8°C and approximately 15°C, a subgel phase predominates, followed by the gel β' phase up to 34°C [31] [32]. The ripple β' phase exists in the narrow temperature range between 34°C and 41.5°C, above which the liquid crystalline α phase becomes stable [17] [32].

Monolayer systems exhibit pressure-temperature phase diagrams that demonstrate the relationship between surface pressure and phase transition temperatures [12] [22]. At constant surface pressures, the phase transition temperature increases with applied pressure, reflecting the thermodynamic relationship between mechanical stress and thermal stability [22].

Table 4: Monolayer Properties at Different Surface Pressures

Surface Pressure (mN/m)Area per molecule (Ų)Phase Transition Temperature (°C)Compressibility (m/mN)Surface Potential (mV)
1085280.025420
2065320.018450
3054350.012475
4047380.008495
5042410.005510

The thermal expansion behavior demonstrates discontinuous changes at phase transition temperatures, with the specific volume increasing more rapidly in the gel phase compared to the liquid crystalline phase [14] [21]. The transition temperature of approximately 318 K (45°C) determined from molecular dynamics simulations shows excellent agreement with experimental calorimetric data at 315 K (42°C) [14] [21].

Probe-Tip Sonication and Liposome Preparation

Probe-tip sonication represents a fundamental methodology for preparing liposomes containing dipalmitoylphosphatidylcholine, particularly valuable for controlled synthesis and formulation development [1] [2]. This technique involves several critical stages that directly influence the final product characteristics.

The methodology begins with lipid film preparation, where dipalmitoylphosphatidylcholine is dissolved in organic solvents such as chloroform or ethanol [3]. The solution undergoes vacuum evaporation using rotary evaporators to form thin lipid films on flask walls, ensuring complete organic solvent removal [3]. Subsequently, the dried lipid film undergoes hydration with aqueous solutions, potentially containing active substances for encapsulation, resulting in multilamellar vesicle formation [3].

The sonication process itself utilizes high-intensity ultrasound to achieve size reduction and homogenization [1]. Probe-tip sonicators generate cavitation forces that disrupt larger vesicle structures, producing smaller, more uniform liposomes [1]. The sonication duration significantly affects the thermodynamic properties and phase transitions of resulting liposome mixtures [1]. Extended sonication times produce almost entirely separate phase transitions relative to main phase transitions, fundamentally altering liposome characteristics [1].

Temperature control during sonication proves critical for maintaining lipid integrity. Dipalmitoylphosphatidylcholine exhibits a phase transition temperature of approximately 41°C, requiring careful temperature management to prevent thermal degradation [4]. The sonication process generates metastable high-energy molecular assemblies that demonstrate conspicuous surface activity [5]. These freshly sonicated dispersions release molecules to air-water interfaces at rates sufficient to produce close-packed monolayers within minutes [5].

Research findings indicate that increasing sonication time produces the most dramatic effects on sample characteristics [1]. This creates phase transitions distinct from main transitions, consistent with current literature reports [1]. The methodology also reveals smaller transitions attributed to traces of unincorporated lipids that gradually disappear as total lipid concentration decreases [1].

The technique offers significant advantages including efficiency, scalability, and ability to produce liposomes with controlled size and high encapsulation efficiency [3]. However, precise physical property control remains challenging, requiring optimization for specific applications [1]. Quality control measures include differential scanning calorimetry assessment to monitor thermodynamic property changes [1].

ParameterOptimal RangeCritical Control Point
Temperature25-45°CBelow transition temperature
Sonication Time5-30 minutesMinimize thermal degradation
Lipid Concentration10-50 mg/mLAdequate film formation
pH7.0-7.4Physiological compatibility

Phosphatidic Acid Coupling Strategies

Phosphatidic acid coupling represents an advanced synthetic approach for producing dipalmitoylphosphatidylcholine derivatives with enhanced yield and selectivity [6]. This methodology utilizes phosphatidic acid as a key intermediate, enabling efficient coupling with choline-containing reagents.

The improved synthesis method employs tetraphenylborate salt of choline combined with condensing agent 2,4,6-triisopropylbenzenesulfonyl chloride [6]. This technique consistently achieves yields in the range of 70-75%, representing significant improvement over traditional methods [6]. The phosphatidic acid substrate provides enhanced reactivity compared to alternative starting materials, facilitating more efficient coupling reactions.

Advanced cobalt-catalyzed approaches utilize cobalt(salen) complexes for phosphate-induced epoxide ring-opening reactions [7]. This methodology enables efficient synthesis of enantiopure mixed-diacyl phosphatidic acids [7]. The process involves phosphorylation of terminal epoxides using optimized conditions, providing novel strategies toward mono and mixed-diacyl phosphatidic acids [7].

The synthetic pathway begins with glycidol palmitoylation, followed by dibenzyl phosphate installation using optimized conditions, achieving 68% yield [7]. This facile synthesis enables production of various phosphatidic acids through either deprotection to yield enantiopure mono-acyl phosphatidic acid or further substitution on secondary positions [7]. Esterification of secondary hydroxy groups using DCC coupling with stearic acid provides desired diacyl-glycerol products in 68% yield [7].

Hydrogenolysis using palladium on carbon provides final phosphatidic acid products in excellent yields, eliminating column chromatography requirements [7]. The overall synthetic strategy achieves mono-acyl phosphatidic acid synthesis in three steps with 53% overall yield, while mixed di-acyl phosphatidic acid synthesis requires four steps with 37% overall yield [7].

The cobalt(III)-salen catalyst functions as a milder Lewis acid compared to BF3-based methods, permitting presence of sensitive functional groups [7]. This tolerance enables use of protecting groups such as TBDPS and trityl, achieving excellent yields despite significant steric bulk [7]. The methodology successfully phosphorylates enantiopure epichlorohydrin with good yields [7].

Research demonstrates that the condensing agent system provides superior results compared to traditional phosphoramidite coupling reactions [6]. The approach circumvents necessity for protecting groups on glycerol backbones while maintaining high selectivity [7]. This efficiency represents significant advancement over conventional synthesis methods requiring extensive purification steps.

Coupling StrategyYield RangeKey AdvantagesLimitations
Tetraphenylborate Method70-75%Consistent results, high purityRequires specialized reagents
Cobalt-Salen Catalysis53-68%Enantioselective, mild conditionsMulti-step process
Traditional DCC Coupling40-60%Established methodologyLower yields, purification issues

Biosynthetic Pathways in Pulmonary Systems

Enzymatic Regulation of Dipalmitoylphosphatidylcholine Production

The biosynthesis of dipalmitoylphosphatidylcholine in pulmonary systems involves complex enzymatic networks with sophisticated regulatory mechanisms essential for maintaining adequate surfactant production [8] [9]. The primary biosynthetic pathway operates through the CDP-choline pathway, representing the predominant mechanism for phosphatidylcholine synthesis in mammalian cells [10] [11].

Primary Enzymatic Pathway Components

The CDP-choline pathway involves four sequential enzymatic steps with distinct regulatory characteristics [10] [11]. Choline kinase catalyzes the initial phosphorylation of choline to form phosphocholine, utilizing ATP as the phosphate donor [12]. This enzyme demonstrates micromolar affinity for choline, ensuring efficient trapping of choline taken up by cells [12]. The high affinity prevents choline loss and maintains adequate substrate pools for subsequent synthetic steps.

CTP:phosphocholine cytidylyltransferase represents the rate-limiting enzyme in the pathway, catalyzing CDP-choline formation from phosphocholine and CTP [10] [11] [13]. This enzyme exists in two isoforms: CCTα, which is ubiquitous and represents the major contributor to phosphatidylcholine synthesis in most cell types, and CCTβ, which demonstrates restricted tissue distribution [10] [11]. CCTα localizes to the nucleus in most mammalian cell types through basic motifs in its N-terminal region, while CCTβ remains extranuclear [10] [11].

The final step involves cholinephosphotransferase activity, transferring phosphocholine from CDP-choline to diacylglycerol to form phosphatidylcholine [10] [11]. Two distinct enzymes demonstrate this activity: CPT1, which exclusively utilizes CDP-choline, and CEPT1, which exhibits dual specificity for both CDP-choline and CDP-ethanolamine [14]. CEPT1 demonstrates higher specific enzyme activity compared to CPT1, making it the predominant contributor to choline phospholipid synthesis in most cell types [14].

Regulatory Mechanisms and Enzymatic Control

The regulation of dipalmitoylphosphatidylcholine production involves multiple levels of enzymatic control [15] [9]. CTP:phosphocholine cytidylyltransferase activity is primarily regulated through reversible association with cellular membranes [16]. Membrane association activates the enzyme, while cytosolic localization maintains it in an inactive state [16]. This regulatory mechanism responds to cellular phospholipid requirements and membrane composition changes.

Fatty acid availability significantly influences cytidylyltransferase regulation [17]. Unsaturated fatty acids, particularly oleic acid and oleoyl-CoA, stimulate inactive enzyme forms in vitro [17]. However, direct addition of oleoyl-CoA to active enzyme forms results in dose-dependent activity decreases, suggesting feedback inhibition mechanisms [17]. This dual regulatory effect enables fine-tuning of enzyme activity based on substrate availability and metabolic requirements.

Developmental regulation demonstrates temporal control of enzymatic expression [18]. Lung development associates with marked increases in cytidylyltransferase activity, preparing newborns for extrauterine breathing [18]. Transcriptional activation of the CCTα gene contributes significantly to developmental induction of surfactant phospholipid synthesis [18]. Promoter analysis reveals that DNA elements encompassing -169/+71 base pairs contain regulatory sequences required for perinatal activation [18].

Remodeling Pathway Enzymes

Dipalmitoylphosphatidylcholine production involves significant contribution from remodeling pathways, with approximately 55-75% of surfactant dipalmitoylphosphatidylcholine generated through enzymatic remodeling rather than de novo synthesis [8]. This process requires coordinated action of acidic, calcium-independent phospholipase A2 (aiPLA2) and lyso-phosphatidylcholine acyltransferase (LPCAT) [19] [8].

Acidic phospholipase A2, also known as peroxiredoxin 6, demonstrates unique characteristics including calcium independence and maximal activity at pH 4 [20]. This enzyme localizes to lysosomes and lamellar bodies in lung tissue [20]. Research demonstrates that aiPLA2 plays major roles in degradation of internalized alveolar dipalmitoylphosphatidylcholine and provides substrates for reacylation pathways [21] [22]. The enzyme activity undergoes regulation through protein-protein interactions with surfactant protein A [20].

LPCAT catalyzes reacylation of lyso-phosphatidylcholine with palmitoyl-CoA, generating dipalmitoylphosphatidylcholine [19]. This enzyme demonstrates specificity for saturated fatty acyl substrates, particularly palmitic acid, enabling enrichment of disaturated molecular species [19]. The coordinated action of aiPLA2 and LPCAT provides mechanisms for converting unsaturated phosphatidylcholine species into disaturated dipalmitoylphosphatidylcholine.

Hormonal and Metabolic Regulation

Glucocorticoids represent primary hormonal regulators of surfactant phospholipid synthesis [15] [9]. These hormones stimulate phosphatidylcholine biosynthesis rates and increase cytidylyltransferase activity [15] [9]. However, glucocorticoids do not increase enzyme amounts, suggesting post-translational regulatory mechanisms [15]. Evidence indicates that activity increases result from enhanced fatty acid synthesis due to increased fatty acid synthase gene expression [15].

Cell cycle regulation significantly influences phosphatidylcholine synthesis rates [23]. Alveolar type II cells demonstrate maximal phosphatidylcholine production during G0/G1 arrest, corresponding to cellular maturation at late fetal gestation [23]. CCTα activity peaks during G0/G1 phases, declining during transition to G1/S and remaining low during S and G2/M phases [23]. These changes result from alterations in enzyme phosphorylation and membrane affinity rather than expression level changes [23].

EnzymeRegulation TypeKey FactorsImpact on DPPC
Choline KinaseSubstrate affinityCholine availability, ATPSubstrate trapping
CCT α/βMembrane associationFatty acids, phospholipidsRate-limiting control
CPT1/CEPT1Substrate availabilityDAG, CDP-cholineFinal synthesis
aiPLA2pH, protein interactionsSP-A binding, phosphorylationRemodeling substrate
LPCATSubstrate specificityPalmitoyl-CoA, lyso-PCDPPC enrichment

Clinical and Physiological Significance

The enzymatic regulation of dipalmitoylphosphatidylcholine production demonstrates critical importance for respiratory function [13]. Transgenic studies overexpressing cytidylyltransferase in lung epithelial cells reveal enhanced surfactant phosphatidylcholine production [13]. However, the relationship between enzyme activity and final surfactant output involves complex regulatory networks requiring additional investigation [13].

Pathological conditions affecting enzymatic regulation lead to surfactant deficiencies associated with respiratory distress [13]. Understanding these regulatory mechanisms provides potential therapeutic targets for enhancing endogenous surfactant production [13]. Current research focuses on identifying factors controlling surfactant phospholipid production to develop strategies for modifying acute lung injury development [13].

Dates

Last modified: 08-15-2023
1.Lewis, R.N.,Winter, I.,Kriechbaum, M., et al. Studies of the structure and organization of cationic lipid bilayer membranes: Calorimetric, spectroscopic, and x-ray diffraction studies of linear saturated P-O-ethyl phosphatidylcholines. Biophysical Journ

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